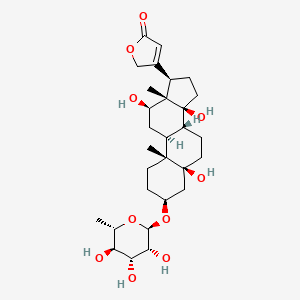
Cadmium ion
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium, also known as CD(2+) or cadmium ion, belongs to the class of inorganic compounds known as homogeneous transition metal compounds. These are inorganic compounds containing only metal atoms, with the largest atom being a transition metal atom. Cadmium has been primarily detected in saliva, urine, blood, and cerebrospinal fluid. Outside of the human body, cadmium can be found in a number of food items such as custard apple, cherry tomato, red beetroot, and purslane. This makes cadmium a potential biomarker for the consumption of these food products. Cadmium is formally rated as a carcinogen (by IARC 1) and is also a potentially toxic compound.
Cadmium(2+) is a divalent metal cation, a cadmium cation and a monoatomic dication. It has a role as a cofactor.
Propiedades
Número CAS |
22537-48-0 |
|---|---|
Fórmula molecular |
Cd+2 |
Peso molecular |
112.41 g/mol |
Nombre IUPAC |
cadmium(2+) |
InChI |
InChI=1S/Cd/q+2 |
Clave InChI |
WLZRMCYVCSSEQC-UHFFFAOYSA-N |
SMILES |
[Cd+2] |
SMILES canónico |
[Cd+2] |
melting_point |
321°C |
| 22537-48-0 7440-43-9 |
|
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


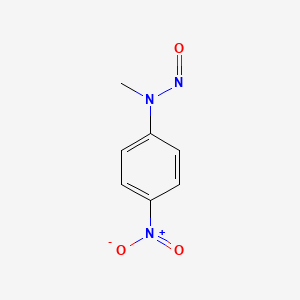
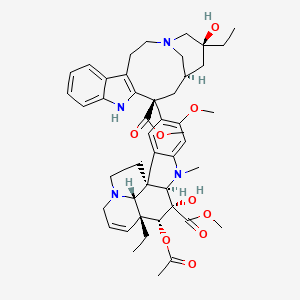

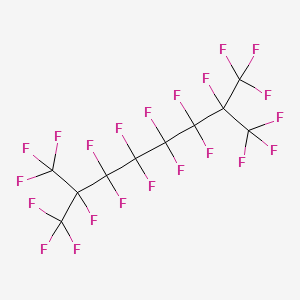

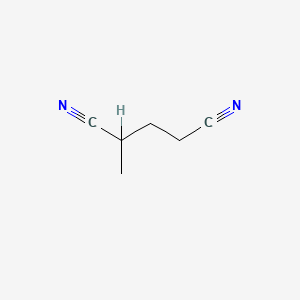
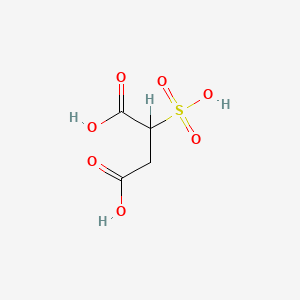
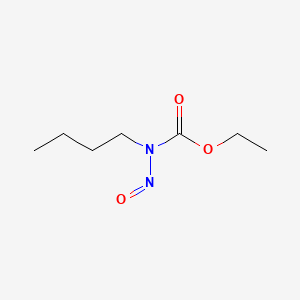
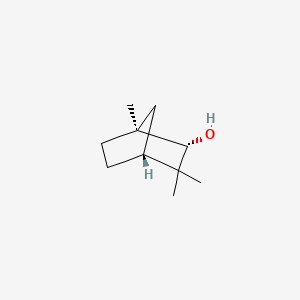
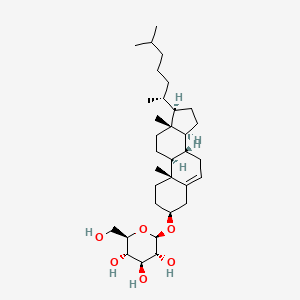
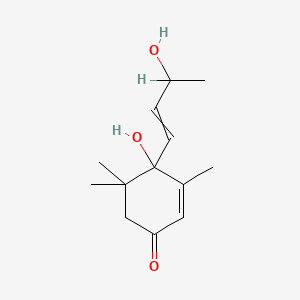
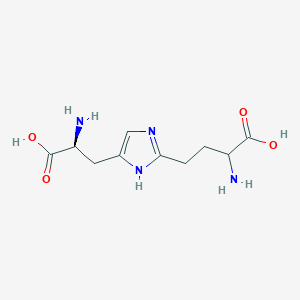
![(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol](/img/structure/B1199725.png)
